![molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-36-1](/img/structure/B2548249.png)
4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound. It has a molecular weight of 563.249 g/mol . The compound is likely to have a wide range of biological activities, as thiazole derivatives are known to exhibit various pharmaceutical applications .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions. Thiazole derivatives are synthesized by researchers with variable substituents as target structures . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 563.249 g/mol . More specific physical and chemical properties aren’t available in the retrieved data.Applications De Recherche Scientifique
Gastroprotective Properties
Ebrotidine, a compound with a structure related to the one mentioned, showcases gastroprotective properties. Its cytoprotective attributes stem not from endogenous prostaglandin generation but from its ability to induce beneficial mucosal responses. These include increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly tied to the drug’s capability to enhance the synthesis and secretion of mucins and phospholipids, crucial for gastric mucus, and to promote mucin macromolecular assembly. Additionally, ebrotidine facilitates the gastric mucosal expression of integrin receptors, crucial for interacting with extracellular matrix proteins like laminin, and promotes ulcer healing by modulating cell cycle progression and protecting gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).
Synthesis of Organic Compounds
2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, illustrates the relevance of bromo-fluorinated compounds in organic synthesis. Despite the high yields of this compound through cross-coupling reactions, challenges include the high costs and toxicity associated with palladium and phenylboronic acid. A practical method for its synthesis has been developed, highlighting the importance of such compounds in the production of anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).
Synthesis of Fused Heterocycles
Compounds related to the one mentioned play a crucial role in synthesizing various heterocyclic compounds. For example, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles are utilized in creating fused heterocycles like 1-benzofurans, indoles, and 1-benzothiophenes. Their powerful synthetic potential underlines the broad applicability of such compounds in medicinal chemistry and drug development (Petrov & Androsov, 2013).
Anti-Helicobacter pylori Activities
Ebrotidine also exhibits remarkable anti-Helicobacter pylori properties, combining acid-suppressant activity with gastroprotective and antimicrobial capabilities. This dual functionality suggests potential in treating gastric diseases caused by H. pylori infection, reflecting the therapeutic versatility of related compounds (Slomiany, Piotrowski, & Slomiany, 1997).
Propriétés
IUPAC Name |
4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWRBZVKZUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)
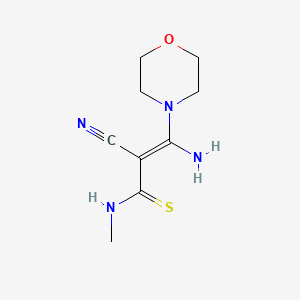

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)
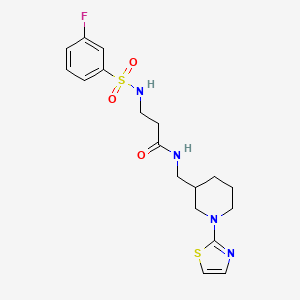
![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)
![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)
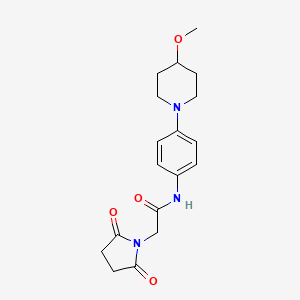
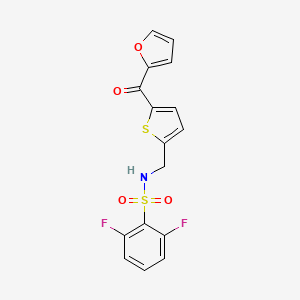
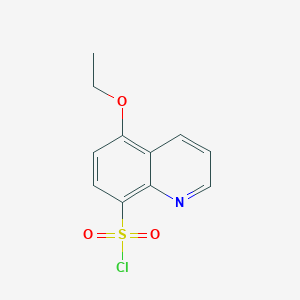
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)